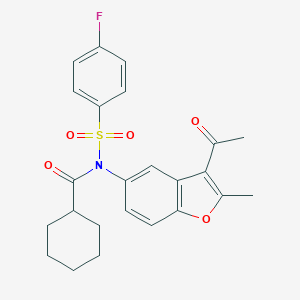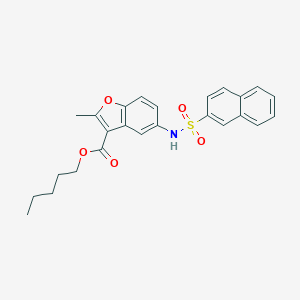![molecular formula C20H16N2O4S4 B492010 N-[4-[4-(thiophen-2-ylsulfonylamino)phenyl]phenyl]thiophene-2-sulfonamide CAS No. 494827-53-1](/img/structure/B492010.png)
N-[4-[4-(thiophen-2-ylsulfonylamino)phenyl]phenyl]thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Cerebrovasodilatory Effects
One notable application of thiophene sulfonamide derivatives is in the development of anticonvulsant medications. These compounds have been studied for their ability to selectively increase cerebral blood flow, a property that can contribute to their anticonvulsant activity. For instance, sulfones with halo substituents, particularly those with 3- or 4-halo substituents, have demonstrated high anticonvulsant activity. A specific analogue, identified as 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide, showed significant efficacy in increasing cerebral blood flow without causing unacceptable levels of diuresis in animal models (Barnish et al., 1981).
Antimicrobial Activity
Thiophene sulfonamide derivatives have been explored for their antimicrobial properties. Research has shown that compounds such as thioureas, hydrazines, and fused pyrimidines containing sulfonamido moieties exhibit antimicrobial activity against a variety of pathogens. These compounds have been synthesized through interactions with aromatic amines and other reactive molecules, leading to a range of biologically active substances with potential therapeutic applications (El-Gaby et al., 2002).
Anticancer and Radiosensitizing Properties
Another significant area of application for thiophene sulfonamide derivatives is in cancer research. These compounds have been synthesized and tested for their anticancer activity and ability to act as radiosensitizers. A series of novel sulfonamide derivatives have demonstrated potent anticancer activity against various cancer cell lines, with certain compounds showing higher activity than established chemotherapy drugs. Additionally, some of these compounds have been evaluated for their capacity to enhance the cell-killing effects of γ-radiation, highlighting their potential as adjunct therapies in cancer treatment (Ghorab et al., 2015).
Carbonic Anhydrase Inhibition
Thiophene-based sulfonamides have been investigated for their inhibitory effects on carbonic anhydrase enzymes, which play crucial roles in various physiological processes. These studies aim at understanding the potential therapeutic applications of these inhibitors in treating diseases related to carbonic anhydrase dysregulation. Some thiophene-based sulfonamides have shown potent inhibition effects on carbonic anhydrase isoenzymes at very low concentrations, indicating their potential as effective inhibitors (Alım et al., 2020).
Fluorescent Probes for Thiophenol Discrimination
Research into the development of fluorescent probes for detecting thiophenols has utilized thiophene sulfonamide derivatives. These compounds have been designed to discriminate thiophenols over aliphatic thiols through specific reaction-based mechanisms, offering high selectivity and sensitivity. This application is particularly relevant in environmental and biological sciences, where the detection of thiophenols is crucial for monitoring pollution and understanding biological processes (Wang et al., 2012).
Wirkmechanismus
Zukünftige Richtungen
Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Eigenschaften
IUPAC Name |
N-[4-[4-(thiophen-2-ylsulfonylamino)phenyl]phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S4/c23-29(24,19-3-1-13-27-19)21-17-9-5-15(6-10-17)16-7-11-18(12-8-16)22-30(25,26)20-4-2-14-28-20/h1-14,21-22H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQQZPADEVGRQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491959.png)

![Ethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B491968.png)
![Isopropyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491975.png)
![Propan-2-yl 5-[(4-tert-butylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491976.png)
![Isopropyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491978.png)
![5-{[(4-Methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B491984.png)
![2-Methyl-5-[(4-methylphenyl)sulfonylamino]-1-benzofuran-3-carboxylic acid](/img/structure/B491986.png)
![Ethyl 4-[(2,5-diethylphenyl)sulfonylamino]benzoate](/img/structure/B491990.png)
![2-Chloro-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzoic acid](/img/structure/B491998.png)